
2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid” is a specialty product used for proteomics research . It has a molecular formula of C11H15NO4 and a molecular weight of 225.24 .
Chemical Reactions Analysis
The specific chemical reactions involving “2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid” are not detailed in the search results. It’s worth noting that this compound is used in scientific research, which may involve various chemical reactions depending on the specific study.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid:
Drug Synthesis
2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid: is utilized in the synthesis of various pharmaceutical compounds. Its unique structural properties make it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors . This compound’s ability to form stable complexes with other molecules enhances its utility in medicinal chemistry.
Proteomics Research
In proteomics, this compound is used to study protein interactions and functions. Its ability to bind with proteins and peptides allows researchers to investigate protein structures and dynamics . This application is crucial for understanding disease mechanisms and developing targeted therapies.
Material Science
The compound’s unique chemical properties make it suitable for creating advanced materials. It can be incorporated into polymers and other materials to enhance their mechanical and thermal properties. This application is particularly relevant in the development of new materials for industrial and technological uses.
Biochemical Assays
2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid: is used in various biochemical assays to study enzyme activities and metabolic pathways. Its ability to act as a substrate or inhibitor in these assays helps researchers understand biochemical processes at a molecular level .
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity and stability make it an ideal candidate for constructing diverse organic compounds, which can be used in various chemical reactions and processes.
Agricultural Chemistry
The compound is also explored for its potential applications in agricultural chemistry. It can be used to develop new agrochemicals, such as pesticides and herbicides, that are more effective and environmentally friendly. This application aims to improve crop protection and yield.
Environmental Science
Researchers use this compound to study environmental processes and develop new methods for pollution control. Its interactions with various environmental factors can help in understanding and mitigating the impact of pollutants. This application is essential for developing sustainable environmental practices.
Analytical Chemistry
In analytical chemistry, 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid is used as a standard or reference material in various analytical techniques. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods .
These diverse applications highlight the compound’s versatility and importance in scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Santa Cruz Biotechnology Smolecule
Safety and Hazards
While specific safety and hazard information for this compound is not provided in the search results, it’s important to handle all research chemicals with appropriate safety measures. For instance, Santa Cruz Biotechnology, a supplier of this compound, provides Safety Data Sheets (SDS) and Certificates of Analysis for their products .
Future Directions
properties
IUPAC Name |
2-methyl-5-(morpholin-4-ylmethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-10(11(13)14)6-9(16-8)7-12-2-4-15-5-3-12/h6H,2-5,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBZNPNFTAYUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2734578.png)
![(3-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2734579.png)
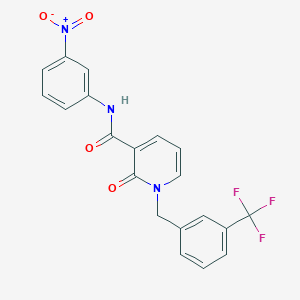
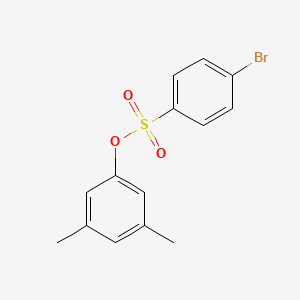
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2734583.png)
![1-Benzyl-4-[4-(difluoromethoxy)-3-methoxyphenyl]-3-phenoxyazetidin-2-one](/img/structure/B2734585.png)

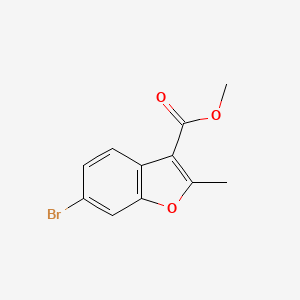
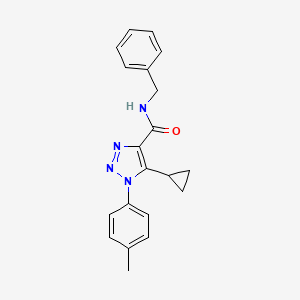
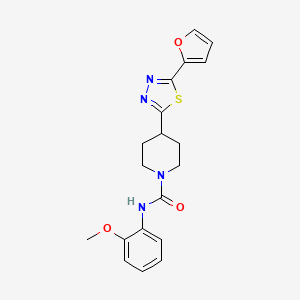
![3-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2734596.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2734597.png)

![4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B2734599.png)